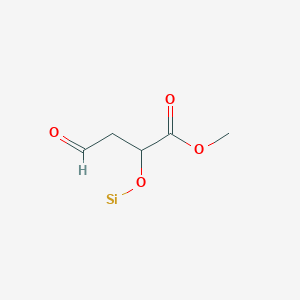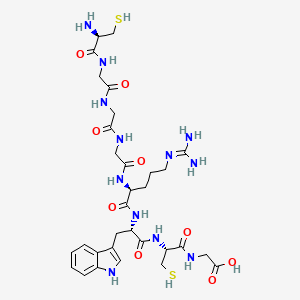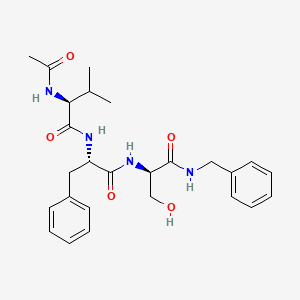![molecular formula C25H18O2 B14193737 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-90-8](/img/structure/B14193737.png)
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthopyrans, which are characterized by a naphthalene ring fused to a pyran ring. The presence of diphenyl groups adds to its stability and reactivity, making it a subject of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the reaction of 2-hydroxy-3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-naphthaldehyde with 1,2,3,3-tetramethyl-3H-indolium perchlorate . This reaction affords a photochromic spiro[indoline-2,3′-naphthopyran] containing a 4,5-diphenyloxazole group in position 5′ of the naphthopyran fragment .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as silver(II) oxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Silver(II) oxide in dimethylformamide under nitrogen atmosphere.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Formation of quinones such as deoxyquinone A and 7-methoxyeleutherin.
Reduction: Formation of reduced naphthopyran derivatives.
Substitution: Formation of substituted naphthopyran derivatives.
Scientific Research Applications
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as a photochromic compound in the study of light-induced reactions and photochromic materials.
Medicine: Investigated for its potential use in drug delivery systems due to its photochromic properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its colorless and colored forms. This transformation is facilitated by the excitation of the singlet and triplet states, leading to a change in the molecular structure . The presence of oxygen can influence the transient spectra and decay kinetics of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
- Naphtho[2,3-c]pyran-5,10-quinones
- 3a,4,5,6-Tetrahydro-1H,3H-naphtho[1,8-cd]pyran
Uniqueness
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural configuration and the presence of diphenyl groups, which enhance its stability and reactivity. Its photochromic properties make it particularly valuable in applications requiring light-induced transformations, setting it apart from other similar compounds.
Properties
CAS No. |
923026-90-8 |
|---|---|
Molecular Formula |
C25H18O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,5-diphenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C25H18O2/c26-22-16-27-25(18-11-5-2-6-12-18)21-15-19-13-7-8-14-20(19)23(24(21)22)17-9-3-1-4-10-17/h1-15,25H,16H2 |
InChI Key |
JHBIYZFLTIABHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2C(O1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)

![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)

![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)



![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)


